molecular formula C8H11NO B1311358 (S)-1-Phenylethylhydroxylamine CAS No. 53933-47-4

(S)-1-Phenylethylhydroxylamine

Cat. No.: B1311358
CAS No.: 53933-47-4
M. Wt: 137.18 g/mol
InChI Key: RRJRFNUPXQLYHX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylethylhydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-Phenylethylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of (S)-1-phenylethyl nitro compound using hydrogen gas in the presence of a palladium catalyst can yield this compound. Another method involves the catalytic hydrogenation of oximes derived from (S)-1-phenylethyl ketones.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylethylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

(S)-1-Phenylethylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Phenylethylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxylamine group is crucial for its activity, as it can form covalent bonds with active site residues of enzymes, leading to inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: Lacks the hydroxylamine group, making it less reactive in certain biochemical contexts.

    Hydroxylamine: Lacks the phenylethyl group, limiting its specificity and interaction with certain targets.

    N-Phenylethylhydroxylamine: Similar structure but with different substitution patterns, leading to variations in reactivity and application.

Uniqueness

(S)-1-Phenylethylhydroxylamine is unique due to the presence of both the phenylethyl and hydroxylamine groups, which confer specific reactivity and interaction profiles. This dual functionality makes it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJRFNUPXQLYHX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448101
Record name (S)-1-PHENYLETHYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53933-47-4
Record name (S)-1-PHENYLETHYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Phenylethylhydroxylamine
Reactant of Route 2
(S)-1-Phenylethylhydroxylamine
Reactant of Route 3
(S)-1-Phenylethylhydroxylamine
Reactant of Route 4
(S)-1-Phenylethylhydroxylamine
Reactant of Route 5
(S)-1-Phenylethylhydroxylamine
Reactant of Route 6
(S)-1-Phenylethylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.